molecular formula C7H17N B14616789 N,N-Dimethylpentan-2-amine CAS No. 57303-85-2

N,N-Dimethylpentan-2-amine

Cat. No.: B14616789
CAS No.: 57303-85-2
M. Wt: 115.22 g/mol
InChI Key: LSTZYJQJHGEVKH-UHFFFAOYSA-N
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Description

N,N-Dimethylpentan-2-amine is a tertiary amine with the nitrogen atom attached to the second carbon of a pentane chain and substituted with two methyl groups. Its IUPAC name follows the convention where substituents on nitrogen are denoted as N-alkyl prefixes . The molecular formula is C₇H₁₇N, and it belongs to the class of aliphatic amines. Tertiary amines like this are typically less polar than primary or secondary amines due to the absence of N–H bonds, influencing their solubility and boiling points .

Properties

CAS No.

57303-85-2

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N,N-dimethylpentan-2-amine

InChI

InChI=1S/C7H17N/c1-5-6-7(2)8(3)4/h7H,5-6H2,1-4H3

InChI Key

LSTZYJQJHGEVKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 2-bromopentane. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Another method involves the reductive amination of 2-pentanone with dimethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are intermediates in several organic synthesis reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.

    Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.

    Elimination: Heating the compound in the presence of a strong base can induce elimination reactions.

Major Products

    Oxidation: N-oxides

    Substitution: Various substituted amines

    Elimination: Alkenes

Scientific Research Applications

N,N-Dimethylpentan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylpentan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • N-Methylpentan-2-amine (C₆H₁₅N) :
    A secondary amine with a single methyl group on the nitrogen. The presence of one N–H bond allows for hydrogen bonding, resulting in a higher boiling point (101.5°C) compared to tertiary analogs .
  • N,N-Diethylpentan-1-amine (C₉H₂₁N) :
    A tertiary amine with ethyl groups on nitrogen. The longer alkyl chains increase hydrophobicity and molar mass (143.27 g/mol) compared to N,N-dimethylpentan-2-amine .
  • Dimethylamphetamine (N,N-Dimethyl-1-phenylpropan-2-amine) :
    Contains a phenyl group, making it aromatic and significantly altering its reactivity and pharmacological properties compared to purely aliphatic amines like this compound .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Amine Type
This compound C₇H₁₇N 115.22* Not reported Not reported Tertiary
N-Methylpentan-2-amine C₆H₁₅N 101.19 101.5 0.739 Secondary
N,N-Diethylpentan-1-amine C₉H₂₁N 143.27* Not reported Not reported Tertiary

*Inferred from molecular formulas and similar compounds .

Research Findings and Trends

  • Synthetic Utility : Complex amines like (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine (CAS 874344-29-3) highlight the role of stereochemistry and functional groups in medicinal chemistry .

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